

2-Fluoro-6-(trifluoromethyl)benzylamine CAS number 239087-06-0 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Fluoro-6-(trifluoromethyl)benzylamine
Cat. No.:	B1305491

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An In-depth Technical Guide to **2-Fluoro-6-(trifluoromethyl)benzylamine** (CAS 239087-06-0)

Introduction: A Keystone Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and fine chemical synthesis, fluorinated organic compounds have established themselves as indispensable tools. The strategic incorporation of fluorine-containing moieties can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.^{[1][2]} Among these valuable reagents, **2-Fluoro-6-(trifluoromethyl)benzylamine** (CAS: 239087-06-0) has emerged as a critical building block, particularly valued for its unique electronic and steric characteristics.^[3]

This guide provides an in-depth technical overview of **2-Fluoro-6-(trifluoromethyl)benzylamine**, designed for researchers, medicinal chemists, and process development scientists. We will move beyond a simple recitation of facts to explore the causality behind its properties, the rationale for its synthetic routes, and its strategic application in the development of complex, high-value molecules.

Core Physicochemical & Spectral Properties

The compound is a colorless to pale yellow liquid under standard conditions.[3][4][5] Its structure is characterized by a benzylamine core with two potent electron-withdrawing groups, a fluorine atom and a trifluoromethyl (-CF₃) group, positioned ortho to the aminomethyl substituent.[4] This specific substitution pattern is the primary driver of its unique reactivity and utility.

Table 1: Physicochemical Properties of **2-Fluoro-6-(trifluoromethyl)benzylamine**

Property	Value	Source(s)
CAS Number	239087-06-0	[3][4][6]
Molecular Formula	C ₈ H ₇ F ₄ N	[3][4][6]
Molecular Weight	193.14 g/mol	[3][4][6]
Appearance	Colorless to pale yellow liquid	[3][4][7]
Purity	≥92-98% (by GC)	[3][5][7]
Density	~1.312 - 1.351 g/cm ³ (Predicted/Experimental)	
Refractive Index	~1.45 - 1.477	
Boiling Point	146-148 °C	[8]
Melting Point	-5 °C	[8]
InChI Key	FCYVKQRWNQRCFE- UHFFFAOYSA-N	[7]
Storage Conditions	2-8°C, under inert atmosphere, protected from light	[4][7]

Synthesis and Manufacturing Pathways

The synthesis of **2-Fluoro-6-(trifluoromethyl)benzylamine** is a multi-step process that requires careful control of reaction conditions. Industrial-scale production prioritizes cost-effective starting materials, high yields, and product purity.[9] While several routes exist, a

common strategy involves the transformation of a corresponding benzonitrile or benzyl alcohol derivative.

Generalized Synthetic Workflow

A prevalent synthetic strategy begins with a suitably substituted benzoic acid or benzyl alcohol, proceeding through functional group interconversions to arrive at the target primary amine. The choice of pathway often depends on the availability of starting materials and the desired scale of production.

Caption: Generalized synthetic pathways to the target compound.

Detailed Experimental Protocol: Reduction of Benzonitrile

This protocol is a representative example adapted from established chemical literature, demonstrating a common laboratory-scale synthesis.

Objective: To synthesize **2-Fluoro-6-(trifluoromethyl)benzylamine** via the reduction of 2-Fluoro-6-(trifluoromethyl)benzonitrile.

Materials:

- 2-Fluoro-6-(trifluoromethyl)benzonitrile (1.0 eq)
- Zinc powder (6.0 eq)
- Concentrated Hydrochloric Acid (HCl)
- Ethanol (EtOH)
- Water (H₂O)
- 5L three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel.

Procedure:

- Reaction Setup: In a 5L three-neck flask, charge 2-Fluoro-6-(trifluoromethyl)benzonitrile (e.g., 207.0 g, 1.0 mol). Sequentially add ethanol (500 mL), water (200 mL), and concentrated hydrochloric acid (400 mL). Stir the mixture for 30 minutes at room temperature.[6]
- Reductant Addition: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add zinc powder (e.g., 390 g, 6.0 mol) portion-wise, ensuring the internal temperature does not exceed 5 °C.[6] The rate of addition is critical to control the exothermic reaction.
- Reaction Progression: After the complete addition of zinc powder, warm the reaction system to 80-85 °C and maintain this temperature for 1 hour to drive the reduction to completion.[6]
- Work-up and Isolation: Upon completion, cool the mixture to room temperature. Filter the reaction mixture to remove excess zinc and inorganic salts. Wash the filter cake with ethanol (300 mL).[6]
- Crystallization: Combine the filtrates and concentrate them under reduced pressure until a significant amount of solid (the hydrochloride salt of the product) precipitates.
- Final Product: Collect the solid by filtration and dry it to yield the target product, **2-fluoro-6-(trifluoromethyl)benzylamine**, typically as its hydrochloride salt.[6] The free base can be obtained by neutralization with a suitable base (e.g., NaOH or NaHCO₃) followed by extraction.

Trustworthiness Note: This protocol's self-validating nature lies in the clear visual cues for reaction progress. The exothermic nature during zinc addition indicates the reaction is proceeding, and the final precipitation of the product upon concentration provides a clear endpoint for isolation.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of **2-Fluoro-6-(trifluoromethyl)benzylamine** is dominated by the powerful inductive electron-withdrawing effects of the ortho-fluorine and trifluoromethyl groups. [4]

- Basicity of the Amine: These groups significantly decrease the electron density on the aromatic ring and, by extension, reduce the basicity of the primary amine compared to

unsubstituted benzylamine. This lowered nucleophilicity must be considered when planning reactions such as acylations or alkylations, which may require more forcing conditions or stronger bases.

- **Aromatic Ring Reactivity:** The aromatic ring is strongly deactivated towards electrophilic aromatic substitution. Any substitution reactions would be directed to the positions meta to the electron-withdrawing groups.
- **Synthetic Utility:** The true value of this compound lies in its use as a nucleophile. The benzylamine moiety readily participates in reactions to form amides, sulfonamides, and secondary or tertiary amines, installing the unique 2-fluoro-6-(trifluoromethyl)phenyl motif into a larger molecular scaffold. This is the key to its application in drug synthesis.

Applications in Research and Drug Development

The primary industrial application of this compound is as a high-value intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).^[4]

Keystone Intermediate for Elagolix

2-Fluoro-6-(trifluoromethyl)benzylamine is a crucial starting material for the synthesis of Elagolix, a gonadotropin-releasing hormone (GnRH) antagonist.^{[4][6]} Elagolix is used for the management of pain associated with endometriosis.^[4] The structural fragment provided by this amine is integral to the final drug's ability to bind to its target receptor and exert its therapeutic effect.

Rationale in Drug Design

The inclusion of the 2-fluoro-6-(trifluoromethyl)phenyl group is a deliberate medicinal chemistry strategy.^{[1][3]}

- **Metabolic Stability:** The C-F bond is exceptionally strong, and the $-CF_3$ group is highly resistant to oxidative metabolism by cytochrome P450 enzymes.^[2] This helps to increase the drug's half-life and bioavailability.
- **Lipophilicity:** The trifluoromethyl group significantly increases the lipophilicity of the molecule (Hansch π value of +0.88), which can enhance membrane permeability and improve access to the biological target.^{[2][3]}

- Binding Interactions: The fluorine and trifluoromethyl groups can alter the conformation of the molecule and participate in specific, non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) within the target's binding pocket, potentially increasing potency and selectivity.[2]

Beyond pharmaceuticals, its unique properties make it a valuable building block for developing novel agrochemicals and advanced materials where chemical stability and specific electronic properties are desired.[3][4]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of **2-Fluoro-6-(trifluoromethyl)benzylamine** is paramount. The following guidelines are synthesized from Safety Data Sheets (SDS).

Table 2: Hazard and Safety Information

Category	Description	Source(s)
Primary Hazards	Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. Material is destructive to mucous membranes and upper respiratory tract.	[10][11]
Personal Protective Equipment (PPE)	Wear tightly fitting safety goggles, chemical-impermeable gloves (materials to be selected based on specific lab standards, e.g., EN 374), and fire/flame resistant impervious clothing. Use a full-face respirator if exposure limits are exceeded.	[12]
Handling	Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Prevent contact with skin and eyes. Handle in accordance with good industrial hygiene and safety procedures.	[10][12]
Storage	Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place. The compound is air-sensitive; store under an inert gas like nitrogen or argon. Keep away from incompatible materials such as strong oxidizing agents.	[4][7][10]
First Aid	Inhalation: Move to fresh air; if not breathing, give artificial	[10][12]

respiration and seek immediate medical attention.

Skin Contact: Immediately wash with plenty of soap and water; remove contaminated clothing and seek medical attention. **Eye Contact:** Immediately flush with water for at least 15 minutes and seek medical attention.

Fire Fighting

Use alcohol-resistant foam, carbon dioxide, or dry powder. Thermal decomposition can generate hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[\[10\]](#)

Conclusion

2-Fluoro-6-(trifluoromethyl)benzylamine is more than a mere chemical intermediate; it is a product of rational design that imparts desirable properties to complex target molecules. Its carefully arranged fluorine substituents provide a unique combination of electronic and steric features that medicinal chemists leverage to enhance metabolic stability, potency, and pharmacokinetics. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist seeking to utilize this powerful building block in the pursuit of novel pharmaceuticals, agrochemicals, and materials.

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- To cite this document: BenchChem. [2-Fluoro-6-(trifluoromethyl)benzylamine CAS number 239087-06-0 properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1305491#2-fluoro-6-trifluoromethyl-benzylamine-cas-number-239087-06-0-properties>]

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